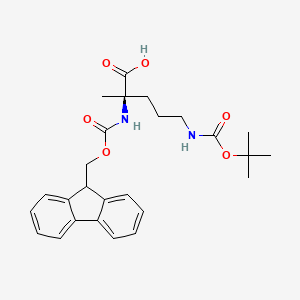

Fmoc-Alpha-Me-D-Orn(Boc)-OH

Description

The Role of Non-Proteinogenic Amino Acids in Contemporary Chemical Biology

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded in the genomes of organisms for protein assembly. wikipedia.org However, the realm of amino acids extends far beyond this canonical set, with over 140 NPAAs found in naturally occurring proteins and thousands more synthesized in the laboratory. wikipedia.org These "unnatural" amino acids are pivotal in expanding the chemical diversity and functional capabilities of peptides and proteins.

The incorporation of NPAAs into peptide sequences is a powerful strategy for modulating their pharmacological properties. nih.gov While peptides composed solely of natural amino acids can be effective, they often suffer from poor stability in biological systems. nih.gov The introduction of NPAAs can significantly improve a peptide's stability, potency, permeability, and bioavailability. nih.gov NPAAs are found in a wide array of biologically active molecules, including toxins, antibiotics, and other defense chemicals, particularly in fungi. nih.gov They also serve as important intermediates in various biosynthetic pathways. wikipedia.orgacs.org

In the context of chemical biology, NPAAs enable the creation of novel molecular probes, therapeutic agents, and biomaterials. nih.govnih.gov They are instrumental in studying protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. The ability to introduce specific structural and functional modifications through NPAAs allows researchers to design peptides with precisely controlled properties, opening up new avenues for drug discovery and development. nih.gov

Orthogonal Protecting Group Strategies in Peptide Synthesis with Fmoc/Boc Chemistry

The synthesis of complex peptides relies heavily on the use of protecting groups to prevent unwanted side reactions at reactive functional groups on the amino acid side chains and termini. biosynth.com An ideal protecting group strategy employs "orthogonal" groups, which can be selectively removed under different chemical conditions without affecting other protecting groups present in the molecule. biosynth.comiris-biotech.de This allows for the stepwise and controlled assembly of the peptide chain. biosynth.com

The most widely used orthogonal protection scheme in modern solid-phase peptide synthesis (SPPS) is the combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group. biosynth.comiris-biotech.de

Fmoc (9-fluorenylmethoxycarbonyl) group: This group is used for the temporary protection of the α-amino group of the amino acid. iris-biotech.detotal-synthesis.com It is stable under acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). total-synthesis.com This basic cleavage allows for the sequential addition of amino acids to the growing peptide chain. biosynth.com

Boc (tert-butoxycarbonyl) group: The Boc group is used for the "permanent" protection of reactive side chains. iris-biotech.de It is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, such as trifluoroacetic acid (TFA). iris-biotech.de This acid-labile nature ensures that the side-chain protecting groups remain intact throughout the synthesis and are only removed during the final cleavage of the peptide from the solid support. iris-biotech.de

The Fmoc/Boc strategy offers significant advantages, including milder deprotection conditions for the α-amino group compared to older methods and compatibility with a wide range of modified and sensitive peptides. total-synthesis.com The orthogonality of the Fmoc and Boc groups is fundamental to the successful synthesis of complex peptides like those incorporating Fmoc-Alpha-Me-D-Orn(Boc)-OH, where the α-amino group and the δ-amino group of the ornithine side chain must be selectively deprotected at different stages of the synthesis.

Stereochemical and Conformational Significance of α-Methylated D-Amino Acid Residues

The introduction of an α-methyl group and the use of a D-amino acid are two powerful strategies for influencing the structure and function of peptides.

α-Methylation: The addition of a methyl group to the α-carbon of an amino acid introduces significant steric hindrance, which restricts the conformational freedom of the peptide backbone. usm.edu This conformational constraint can have several important consequences:

Increased Stability: Peptides containing α-methylated amino acids often exhibit enhanced resistance to enzymatic degradation by proteases. usm.edu

Distinctive Secondary Structures: The steric bulk of the α-methyl group can promote the formation of specific secondary structures, such as α-helices. usm.edunih.gov This is a valuable tool for designing peptide mimetics that can mimic the structure of protein binding interfaces. nih.gov

Synergistic Effects: Research has shown a synergistic stabilizing effect when Cα-methylation is combined with a Cα-stereocenter, further enhancing the thermodynamic stability of helical folds. nih.gov

D-Amino Acids: The vast majority of naturally occurring amino acids are in the L-configuration. The incorporation of D-amino acids, which are the non-superimposable mirror images of their L-counterparts, can have profound effects:

Proteolytic Stability: The presence of D-amino acids can make peptides resistant to degradation by proteases, which are typically specific for L-amino acids. nih.gov

Altered Biological Activity: The change in stereochemistry at the α-carbon can dramatically alter how a peptide interacts with its biological target. nih.gov In some cases, this can lead to increased potency or a change in the mode of action.

The combination of α-methylation and D-stereochemistry in this compound provides a powerful tool for creating peptides with enhanced stability and well-defined three-dimensional structures, which are critical for their biological function.

Overview of Research Domains Enabled by this compound

The unique structural features of this compound make it a valuable building block in a variety of research areas:

Peptide-Based Drug Discovery: This compound is extensively used in the synthesis of novel peptide therapeutics. chemimpex.comchemimpex.com The enhanced metabolic stability and conformational rigidity conferred by the α-methyl group and D-ornithine core are highly desirable properties for developing effective drug candidates. usm.edu The Boc-protected δ-amine allows for post-synthetic modifications, such as the attachment of imaging agents or drug payloads.

Chemical Biology and Protein Engineering: Researchers utilize this amino acid derivative to create molecular probes for studying biological processes. By incorporating it into peptides, they can investigate protein-protein interactions and enzyme-substrate recognition with greater precision.

Biomaterials and Nanotechnology: The ability to create stable, structurally defined peptides opens up possibilities in materials science. For instance, peptides containing this and similar modified amino acids can be designed to self-assemble into nanostructures like hydrogels for controlled drug release.

Asymmetric Synthesis: The synthesis of enantiomerically pure α-methylated amino acids is a significant area of research in organic chemistry. acs.orgresearchgate.net Methodologies for preparing compounds like this compound contribute to the broader field of asymmetric synthesis.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₂₆H₃₂N₂O₆ |

| Molecular Weight | 468.54 g/mol iris-biotech.de |

| CAS Number | 171860-40-5 iris-biotech.de |

| Appearance | Solid powder |

| Storage Temperature | 2-8°C iris-biotech.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUGFTODLQPYAOF-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171860-40-5 | |

| Record name | (R)-NÏ?-(t-Butoxycarbonyl)-Nα-(9-fluorenylmethoxycarbonyl)-α-methylornithin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Nα Fmoc Cα Methyl Nδ Boc D Ornithine and Analogues

Convergent and Linear Synthesis Pathways to the α-Methylated D-Ornithine Core

Enantioselective Preparation of the α-Methylated D-Ornithine Scaffold

Achieving the correct stereochemistry is paramount. The synthesis must selectively produce the D-enantiomer of ornithine with a methyl group at the α-carbon. Asymmetric synthesis methods are employed to control the stereochemical outcome. One established approach involves the stereoselective alkylation of a homochiral glycine (B1666218) enolate synthon. acs.org In this method, a chiral auxiliary directs the approach of an electrophile (in this case, a methylating agent) to one face of the enolate, ensuring a high degree of enantioselectivity. acs.org

Another powerful technique is the use of biocatalysis. Engineered enzymes, such as threonine aldolases, can catalyze the asymmetric α-alkylation of amino acids. organic-chemistry.org These enzymatic methods can offer excellent enantiocontrol under mild, redox-neutral conditions, often without the need for protecting groups on the initial substrate. organic-chemistry.org For ornithine analogues, methods have been developed for the asymmetric synthesis of optically active α-methylornithine, sometimes starting from precursors like N-formyl-(±)-alanine esters. tandfonline.com

Introduction of the Cα-Methyl Group and Stereochemical Control

The introduction of the methyl group at the Cα position is a critical step that defines the character of the amino acid. This modification creates a quaternary stereocenter, which presents a significant synthetic challenge. The methylation must be performed with precise stereochemical control to yield the desired D-configuration.

Methods for achieving this include:

Alkylation of Chiral Enolates : As mentioned, using a chiral glycine equivalent, such as one derived from a pseudoephenamine glycinamide (B1583983) or a 1,4-oxazin-2-one, allows for diastereoselective methylation. acs.orgescholarship.org The chiral auxiliary is later cleaved to reveal the α-methylated amino acid.

Self-Regeneration of Stereocenters : This approach involves the alkylation of a derivative where the original chirality of the amino acid directs the stereochemistry of the new quaternary center.

Michael Addition : The synthesis of α-methyl-(±)-ornithine has been achieved through methods like the Bucherer-Lieb reaction followed by methylation and hydrolysis of the resulting hydantoin. tandfonline.com Asymmetric variants of such Michael-type reactions can provide enantiomeric excess. tandfonline.com

Control over the stereochemistry is often confirmed through analytical techniques such as chiral HPLC or by measuring the optical rotation of the product. chemimpex.com

Advanced Coupling and Activation Reagents in Laboratory Synthesis

The formation of a peptide bond involves the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of the next. iris-biotech.de This step is particularly challenging when coupling a sterically hindered residue like Cα-methyl-ornithine. researchgate.net Standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are often inefficient for such couplings, leading to slow reaction rates and low yields. researchgate.net

To overcome this steric hindrance, highly efficient in situ activating reagents are employed. sigmaaldrich.com These reagents react with the protected amino acid to form a highly reactive intermediate species (e.g., an active ester) that readily couples even with hindered amines. sigmaaldrich.com

Prominent classes of advanced coupling reagents include:

Uronium/Aminium Salts : These are among the most popular and effective reagents.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Generates highly reactive OAt esters and is considered one of the most efficient coupling reagents, especially for difficult sequences. sigmaaldrich.combachem.com

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) : A widely used reagent that forms OBt active esters. sigmaaldrich.com

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : Forms more reactive O-6-ClBt esters compared to HBTU. sigmaaldrich.com

COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) : A newer generation reagent based on OxymaPure, known for its high reactivity and improved safety profile compared to benzotriazole-based reagents. sigmaaldrich.combachem.com

Phosphonium (B103445) Salts :

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A reliable reagent that also generates OBt active esters, often used when uronium salts are not effective. iris-biotech.desigmaaldrich.com

PyAOP : The phosphonium salt analogue of HATU, which also benefits from the reactivity of the HOAt leaving group. sigmaaldrich.com

Other Reagents :

Acid Fluorides : Generated in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) , acid fluorides are highly reactive and particularly effective for coupling sterically demanding α,α-disubstituted amino acids. iris-biotech.debachem.com

The choice of reagent often depends on the specific coupling being performed, with HATU, HCTU, and COMU being preferred for the most challenging cases involving sterically hindered residues. sigmaaldrich.com

Table 3: Advanced Coupling Reagents for Sterically Hindered Amino Acids

| Reagent | Class | Activating Group/Intermediate | Key Advantages |

| HATU | Aminium Salt | OAt ester | High reactivity, aided by the anchimeric assistance of the pyridine (B92270) nitrogen in the HOAt leaving group. sigmaaldrich.com |

| HCTU | Aminium Salt | O-6-ClBt ester | More reactive than HBTU due to the electron-withdrawing chlorine on the benzotriazole (B28993) ring. sigmaaldrich.com |

| COMU | Aminium Salt | Oxyma ester | High reactivity comparable to HATU, with a better safety profile (non-explosive and less allergenic byproducts). bachem.com |

| PyBOP | Phosphonium Salt | OBt ester | Widely used for difficult couplings; byproducts are generally soluble and easily removed. iris-biotech.desigmaaldrich.com |

| TFFH | Formamidinium Salt | Acid Fluoride | Generates highly reactive acyl fluorides, which are especially suited for hindered couplings. bachem.com |

Efficient Peptide Bond Formation Methodologies

The synthesis of peptides containing Cα-methylated amino acids, such as Fmoc-Alpha-Me-D-Orn(Boc)-OH, presents significant steric hindrance challenges that necessitate the use of highly efficient coupling reagents. researchgate.net Standard reagents like dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) often result in poor yields. researchgate.net Consequently, more potent activating agents are required to facilitate peptide bond formation.

Phosphonium and aminium/uronium salt-based reagents have demonstrated superior efficacy in these demanding coupling reactions. bachem.commerckmillipore.com Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are frequently employed. merckmillipore.compeptide.com HATU, in particular, is often considered a benchmark for difficult couplings due to its high reactivity and the ability to generate highly reactive OAt-esters. merckmillipore.com PyAOP, an analogue of HATU, is also highly effective for coupling sterically hindered amino acids, including α,α-disubstituted ones, with the advantage of not causing termination side reactions. researchgate.netmerckmillipore.com

Other notable coupling reagents for sterically demanding contexts include:

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)): A novel reagent with coupling efficiencies comparable to HATU, but with improved safety and solubility profiles. bachem.com

TOTT (2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate): Shows excellent results for coupling sterically hindered and methylated amino acids, with reports of lower racemization levels. bachem.com

PyBrOP (Bromotripyrrolidinophosphonium hexafluorophosphate): A more reactive phosphonium salt utilized for challenging couplings involving N-methylamino acids or α,α-dialkylglycines. peptide.com

BOP-Cl ((Bis(2-oxo-3-oxazolidinyl)phosphinic chloride)): Has been effectively used to attach Fmoc-α,α-dialkylamino acids to resin supports. peptide.com

The choice of coupling reagent is critical and often depends on the specific amino acid sequence and the scale of the synthesis. For solid-phase peptide synthesis (SPPS), a common protocol involves using a significant excess of the coupling reagent and a base like N,N-diisopropylethylamine (DIPEA) to drive the reaction to completion.

Strategies for Mitigating Racemization During Coupling

Racemization, the loss of stereochemical integrity at the α-carbon, is a major concern during peptide synthesis, especially when activating the carboxyl group of an amino acid. bachem.comresearchgate.net The α-methyl group in this compound inherently reduces the susceptibility to racemization via the common oxazolone (B7731731) formation pathway due to steric hindrance. researchgate.net However, the use of potent coupling reagents and extended reaction times required for sterically hindered couplings can still increase the risk. nih.gov

Several strategies are employed to minimize racemization:

Use of Additives: The addition of reagents like HOBt, HOAt (1-Hydroxy-7-azabenzotriazole), and OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) is a standard practice. issuu.com These additives form active esters that are more stable and less prone to racemization than the intermediates formed by coupling reagents alone. issuu.com HOAt is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen. merckmillipore.com

Choice of Base: The base used during coupling plays a crucial role. While DIPEA is widely used, weaker bases like N-methylmorpholine (NMM) or sym-collidine are recommended in cases with a high risk of racemization. bachem.com

In Situ Generation of Amino Acid Fluorides: Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generate amino acid fluorides in situ, which are highly reactive and particularly suited for coupling sterically hindered α,α-disubstituted amino acids with minimal racemization. bachem.com

Pre-formed Active Esters: The use of pre-formed pentafluorophenyl (Pfp) esters of Fmoc-amino acids can reduce the risk of racemization during coupling. These esters are stable, can be purified by crystallization, and are highly reactive. bachem.com

Low-Racemization Coupling Reagents: Switching to coupling agents known for low racemization, such as those based on OxymaPure® or employing carbodiimide (B86325) activation with an appropriate additive, can be beneficial if epimerization is detected. nih.gov

Purification and Spectroscopic Verification in Synthetic Research

The successful synthesis of this compound and its subsequent use in peptide synthesis relies on rigorous purification and structural confirmation of all intermediates and the final product.

Advanced Chromatographic Separation Techniques for Synthetic Intermediates

High-Performance Liquid Chromatography (HPLC) is the primary tool for both the analysis and purification of synthetic peptides and their precursors. ajpamc.com

Reversed-Phase HPLC (RP-HPLC): This is the most common mode used for the purification of Fmoc-protected amino acids and peptides. A C18 stationary phase is typically employed with a mobile phase consisting of a gradient of an organic solvent (like acetonitrile) and water, often with an ion-pairing agent such as trifluoroacetic acid (TFA). marquette.edu The purity of the final compound is assessed by the peak area in the chromatogram, with research-grade materials typically exceeding 98% purity.

Application of Nuclear Magnetic Resonance and Mass Spectrometry for Structural Confirmation

The unambiguous identification of this compound and related peptides requires the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Mass Spectrometry (MS): Electrospray ionization (ESI) is a common MS technique used to confirm the molecular weight of the synthesized compound. For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 468.5 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. Characteristic signals in the ¹H NMR spectrum for this compound include the aromatic protons of the Fmoc group (typically in the range of 7.3–7.8 ppm), the protons of the ornithine side chain, and the singlets for the methyl groups of the Boc and the α-methyl group.

The following table summarizes the expected analytical data for this compound:

| Analytical Method | Expected Result |

| Purity (HPLC) | >98% |

| Mass (ESI-MS) | [M+H]⁺ ≈ 468.5 g/mol |

| ¹H NMR | Characteristic signals for Fmoc, Boc, and ornithine moieties |

Investigations into Side Reaction Control and Yield Enhancement

Maximizing the yield of the desired peptide requires careful control over potential side reactions that can occur during synthesis, particularly in the context of sterically challenging residues.

Suppression of Diketopiperazine Formation in SPPS

Diketopiperazine (DKP) formation is a significant side reaction in Fmoc-based SPPS, especially when proline is the C-terminal residue of a dipeptide attached to the resin. iris-biotech.deacs.org It involves the intramolecular cyclization of a deprotected dipeptide-resin, leading to the cleavage of the peptide from the resin and the formation of a cyclic dipeptide. iris-biotech.de The presence of a Cα-methyl group, as in this compound, can also influence the rate of this side reaction. google.com

Strategies to suppress DKP formation include:

Use of Bulky Resins: Employing sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce DKP formation. researchgate.net The bulky nature of the linker makes the ester bond less accessible to nucleophilic attack by the terminal amine.

Incorporation of Dipeptide Building Blocks: Instead of coupling single amino acids sequentially, using a pre-formed dipeptide can bypass the vulnerable dipeptide-resin stage where DKP formation is most likely to occur. iris-biotech.de

Modification of Deprotection Conditions: While 20% piperidine (B6355638) in DMF is standard for Fmoc removal, alternative, less basic conditions or different reagents can sometimes mitigate DKP formation. iris-biotech.de

By carefully selecting synthetic methodologies, purification techniques, and strategies to control side reactions, the challenging synthesis of peptides containing this compound can be successfully achieved, enabling further investigation into their structural and functional properties.

Applications in Advanced Peptide and Peptidomimetic Architecture Design

Engineering of Peptidomimetics with Defined Conformational Properties

A primary application of Fmoc-Alpha-Me-D-Orn(Boc)-OH is to enforce specific secondary structures in peptides. The steric clash of the α-methyl group with the peptide backbone severely restricts the allowable Ramachandran space, forcing the peptide to adopt a more rigid and predictable conformation.

The incorporation of Cα-tetrasubstituted amino acids is a well-established strategy for stabilizing β-turns and helical structures. nih.gov The α-methyl group, combined with the D-configuration of the ornithine, makes this building block a potent inducer of specific secondary structures, particularly β-turns and 3₁₀-helices. explorationpub.comexplorationpub.com The D-amino acid configuration itself can promote reverse turns, and the α-methylation further stabilizes these structures by restricting backbone rotation. More complex chiral residues, such as α-methylated amino acids, have a high tendency to induce β-turns and 3₁₀-helices with a defined screw-sense that is inherent to the residue's chirality. explorationpub.com

The introduction of an α-methyl group fundamentally alters the conformational freedom of the peptide backbone. This modification restricts the torsion angles phi (Φ) and psi (Ψ) to very specific regions of the Ramachandran plot. Unlike N-methylation, which removes a hydrogen bond donor, α-methylation preserves the amide proton, allowing the residue to still participate in hydrogen-bonding networks that define secondary structures.

Conformational studies have shown that peptides containing α-methylated ornithine residues tend to adopt extended backbone conformations. This rigidification enhances proteolytic resistance, as the constrained structure is a poor substrate for many proteases, and can lock the peptide into its bioactive conformation, potentially increasing its potency. rsc.orgtandfonline.com

| Parameter | Observed Value / Effect | Structural Implication |

|---|---|---|

| Phi (Φ) Angle Range | -121° to -136° | Restricted to extended or helical regions. |

| Psi (Ψ) Angle Range | 138° to 161° | Favors extended β-sheet-like conformations. |

| Backbone Flexibility | Significantly Reduced | Increased structural rigidity and pre-organization. tandfonline.com |

| Secondary Structure Propensity | Induces β-turns and 3₁₀-helices | Acts as a potent secondary structure nucleator. explorationpub.comexplorationpub.com |

Mimicry of Protein-Protein Interaction Interfaces through α-Methylated Residues

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. Short α-helical peptides can mimic the binding epitopes of proteins, thereby inhibiting PPIs. mdpi.com However, short peptides in isolation tend to be conformationally flexible and thus have a reduced affinity for their targets. mdpi.com

The introduction of α-methylated amino acids, such as the derivative of ornithine discussed here, is a well-established method to stabilize α-helical conformations in short peptides. mdpi.com The steric hindrance imposed by the α-methyl group restricts the available conformational space of the peptide backbone, promoting helical structures. mdpi.com This conformational pre-organization reduces the entropic penalty of binding, leading to enhanced affinity and specificity for the target protein.

Researchers have successfully employed α-methylation to create potent inhibitors of various PPIs. By strategically replacing non-interacting residues with α-methylated amino acids, the helical propensity of a peptide can be significantly increased, resulting in effective mimics of the native protein's binding interface. mdpi.com This approach has proven valuable in the rational design of topographical helix mimics to inhibit protein-protein interactions. acs.org

Preparation of Functionalized Peptides and Bioconjugates

The orthogonal protection scheme of this compound, where the α-amino group is protected by the base-labile Fmoc group and the side-chain amino group is protected by the acid-labile Boc group, is instrumental for the synthesis of functionalized peptides and bioconjugates.

Synthesis of Peptides for Affinity Chromatography and Probe Development

Peptides are increasingly utilized as ligands in affinity chromatography for the purification of proteins and other biomolecules. conicet.gov.ar The ability to synthesize peptides with high affinity and selectivity for a target molecule is crucial for the development of effective affinity matrices. conicet.gov.ar The incorporation of non-canonical amino acids like α-methylated ornithine can enhance the stability and binding properties of these peptide ligands. conicet.gov.ar

Furthermore, the site-specific functionalization capabilities offered by this compound are invaluable for the development of peptide-based probes. By attaching a detectable label to the ornithine side chain, researchers can create probes to study biological processes, such as enzyme activity or receptor binding. These probes are essential tools in drug discovery and diagnostics. The synthesis of peptides containing non-canonical amino acids is a key strategy for establishing templates for drug discovery. nih.govresearchgate.net

Contribution to Complex Natural Product Total Synthesis

Many bioactive natural products possess peptidic or peptidomimetic structures. The unique conformational and functional properties imparted by α-methylated and functionalized ornithine residues make this compound a valuable building block in the total synthesis of such complex molecules. d-nb.info

Incorporation into Siderophore Frameworks (e.g., Amphibactins, Moanachelins)

Siderophores are iron-chelating compounds produced by microorganisms to scavenge iron from their environment. rsc.org Many siderophores, such as the marine-derived amphibactins and moanachelins, are lipopeptides that incorporate modified ornithine residues. rsc.orgresearchgate.net Specifically, these natural products often contain Nδ-hydroxy-Nδ-acetyl-ornithine as a key structural component responsible for iron coordination. rsc.orgresearchgate.net

The total synthesis of these siderophores relies on the availability of appropriately protected ornithine building blocks. While the direct incorporation of this compound is not typical for these specific natural products, the principles of using orthogonally protected ornithine derivatives are central to their synthesis. For instance, the synthesis of amphibactin-T and moanachelin ala-B has been achieved using a solid-phase strategy employing Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine. researchgate.netresearchgate.net This highlights the importance of tailored ornithine building blocks in accessing these complex natural product architectures.

Synthetic Routes to Diverse Bioactive Peptidic Natural Products

The incorporation of α-methylated amino acids is a recurring theme in the structures of many bioactive peptidic natural products, often contributing to their conformational stability and resistance to enzymatic degradation. researchgate.net The development of synthetic strategies to incorporate these residues is therefore critical for the total synthesis and structural verification of these compounds.

For example, the total synthesis of highly N-methylated peptides like jahanyne, a marine-derived anticancer peptide, has been accomplished using a modified Fmoc SPPS strategy to effectively couple sterically hindered N-methylated amino acids. acs.org While this example does not directly involve this compound, it underscores the importance of specialized amino acid building blocks in overcoming the challenges associated with synthesizing structurally complex and sterically demanding peptidic natural products. mdpi.commdpi.com The ability to introduce α-methylation and control stereochemistry is a powerful tool for synthetic chemists aiming to construct these intricate and biologically important molecules.

Conformational and Structural Analysis of Peptides Containing α Methylated D Ornithine

Spectroscopic Probing of Secondary and Tertiary Structures

Spectroscopic methods are vital for characterizing the conformational features of peptides in solution. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy offer profound insights into the secondary and tertiary structures, as well as the dynamic behavior of these molecules.

Circular Dichroism (CD) spectroscopy is an exceptionally sensitive technique used to probe the secondary structure of peptides by measuring the differential absorption of left and right circularly polarized light. The resulting spectrum is a unique signature for various secondary structural motifs.

For peptides containing α-methylated amino acids, CD spectroscopy is crucial for identifying the presence of helical or turn conformations. The introduction of an α-methyl group is known to favor the formation of helical structures. researchgate.net For instance, studies on oligopeptides containing Cα-methylated valine have shown that they adopt a 3₁₀-helical conformation, which can be concentration-dependent and may even shift towards an α-helical form under certain conditions. acs.org Similarly, peptides with other chiral Cα-methylated amino acids have been shown to strongly favor the formation of right-handed 3₁₀-helices. nih.gov The length of the peptide chain also plays a role, with longer chains more readily forming fully developed helical structures. acs.org The characteristic CD signals for different secondary structures provide a basis for interpreting the spectra of peptides containing α-methylated D-ornithine.

Table 1: Characteristic CD Spectral Features for Common Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima/Minima (nm) |

| α-Helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm |

| 3₁₀-Helix | Negative bands at ~220 and ~205 nm, positive band at ~195 nm |

| β-Sheet | Negative band at ~218 nm, positive band at ~195 nm |

| Random Coil | Strong negative band near 195 nm |

| β-Turn | Varies by turn type; can show weak bands or features around 220-230 nm |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution at atomic-level detail. nmims.edu A suite of advanced NMR experiments provides comprehensive structural and dynamic information.

For peptides containing α-methylated D-ornithine, two-dimensional (2D) NMR experiments are indispensable. These include:

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): These experiments identify through-bond proton-proton correlations, which helps in assigning signals to specific amino acid residue spin systems. nmims.eduipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects through-space proximities between protons that are close to each other (typically < 5 Å), regardless of whether they are close in the primary sequence. These NOE-derived distance constraints are fundamental for calculating the peptide's three-dimensional fold. nih.gov

Furthermore, NMR is used to explore peptide dynamics. By measuring relaxation parameters and monitoring hydrogen-deuterium (H/D) exchange rates, researchers can identify regions of flexibility and stable hydrogen bonds within the peptide's structure, which are hallmarks of stable secondary structures. nmims.edu

Computational Approaches and Molecular Modeling

Computational methods work in synergy with experimental data to provide a more profound understanding of peptide conformation, stability, and function. byu.edumdpi.com

Computational modeling can predict the structural tendencies of peptides that include α-methylated D-ornithine. The generation of a Ramachandran plot for the modified residue reveals the sterically allowed dihedral angles (φ and ψ). The α-methyl group severely restricts these angles, typically favoring the helical regions of the plot. jst.go.jp This steric constraint is a primary reason why α,α-disubstituted amino acids are potent helix inducers. nih.gov

Energy calculations on peptide fragments can further illuminate the intrinsic conformational preferences imparted by the α-methylated residue. These predictive studies are essential for the rational design of peptides with specific, predetermined folds. nih.gov

Molecular Dynamics (MD) simulations offer a computational microscope to view the movement of atoms in a peptide over time. mdpi.comamericanpeptidesociety.org By solving Newton's equations of motion for the system, MD simulations can explore a peptide's conformational landscape, stability, and folding pathways. americanpeptidesociety.orgpnas.org

For peptides with α-methylated D-ornithine, MD simulations are applied to:

Refine and validate structures derived from experimental data like NMR. byu.edu

Assess the stability of helical or other secondary structures by observing their persistence over simulation time. wustl.edu

Investigate folding pathways by simulating the transition from an unfolded state to a folded conformation. americanpeptidesociety.orgpnas.org

Understand the influence of the environment , such as solvent or a lipid membrane, on the peptide's structure. americanpeptidesociety.orgpnas.org

To overcome the challenge of sampling vast conformational spaces in a reasonable time, enhanced sampling methods like replica-exchange molecular dynamics (REMD) are often used. pnas.orgwustl.edu These advanced techniques provide more thorough sampling, leading to a more accurate representation of the peptide's conformational dynamics and thermodynamic stability. wustl.edu

Research Frontiers in Chemical Biology and Advanced Materials Science

Design of Molecular Probes and Biosensors

The structural rigidity and enhanced stability conferred by Fmoc-Alpha-Me-D-Orn(Boc)-OH make it an attractive component for designing sensitive and robust molecular probes and biosensors.

Development of Cell-Permeable Peptide Constructs

A significant challenge in the development of therapeutic peptides and probes is their efficient entry into cells. The incorporation of α-methylated amino acids is a recognized strategy to improve the cell permeability of peptides. While direct studies on this compound are specific, research on its structural analogs provides strong evidence of its potential.

For instance, the non-methylated parent compound, Fmoc-Orn(Boc)-OH, has been successfully used to enhance the cellular uptake of Green Fluorescent Protein (GFP)-labeled peptides. caymanchem.com The inclusion of the ornithine residue, with its cationic potential upon deprotection, facilitates interaction with and transport across the negatively charged cell membrane. The addition of the α-methyl group in this compound is investigated to further augment this effect by increasing the peptide's metabolic stability and influencing its conformation to one that is more favorable for membrane translocation. qyaobio.com

Table 1: Influence of α-Methylation on Peptide Properties for Cellular Permeability

| Feature | Standard Peptide | α-Methylated Peptide (incorporating α-Me-D-Orn) | Rationale & Finding |

| Proteolytic Stability | Susceptible to degradation by proteases. | Increased resistance to enzymatic cleavage. qyaobio.com | The α-methyl group provides steric hindrance at the peptide bond, shielding it from protease activity. enamine.net |

| Conformation | High flexibility. | Reduced conformational variability. enamine.net | The methyl group restricts bond rotation, leading to more defined and stable secondary structures. |

| Cell Permeability | Often low. | Investigated for enhanced cell permeability. | Increased stability and defined conformation can improve interactions with the cell membrane for uptake. |

Engineering of Molecular Transporters for Intracellular Delivery Studies

Building on the principle of cell permeability, this compound is a key component in engineering molecular transporters designed to carry cargo, such as drugs or imaging agents, into cells. The ornithine side chain is particularly useful; after the removal of the Boc protecting group, the resulting primary amine can be readily modified. This allows for the attachment of fluorophores for imaging, or the linkage of therapeutic molecules.

Research into oligocarbamate molecular transporters has utilized the closely related Fmoc-Orn(Boc)-OH as a foundational building block. caymanchem.com The strategic incorporation of this compound into such transporter designs aims to create peptides with superior stability and defined structures, potentially leading to more efficient and specific intracellular delivery. The D-configuration of the amino acid further enhances proteolytic resistance, as natural proteases primarily recognize L-amino acids. nih.gov

Exploration in Peptide-Based Material Engineering

The self-assembly of short peptides into ordered nanostructures is a cornerstone of modern materials science. The properties of this compound uniquely influence these processes.

Fabrication of Hydrogels and Nanoscale Assemblies

Fmoc-protected amino acids are well-known for their ability to self-assemble into fibrous networks that can entrap water to form hydrogels. mdpi.com This process is driven primarily by π-π stacking interactions between the aromatic Fmoc groups and hydrogen bonding between the peptide backbones. rsc.org

However, research indicates that the presence of the α-methyl group in this compound significantly alters its self-assembly behavior. Specifically, it is less likely to form hydrogels compared to its non-methylated counterpart or analogous Fmoc-amino acids like Fmoc-L-Lys(Boc)-OH. This is attributed to the steric hindrance from the methyl group, which disrupts the precise hydrogen-bonding networks required for the formation of extended fibers and subsequent gelation. researchgate.net

While hindering hydrogel formation, the unique steric and hydrophobic properties of this compound can be exploited to create other types of nanoscale assemblies, such as nanoparticles or nanospheres, particularly when combined with other peptide sequences. nih.gov The balance between the strong driving force for assembly from the Fmoc group and the disruptive effect of the α-methyl group allows for fine-tuning of the resulting material's morphology.

Table 2: Comparative Gelation Properties of Fmoc-Amino Acids

| Compound | Key Structural Feature | Gelation Ability | Scientific Reason |

| Fmoc-L-Lys(Boc)-OH | Standard L-amino acid | High | Forms strong intermolecular hydrogen bonds promoting self-assembly into hydrogels. |

| Fmoc-Orn(Boc)-OH | Non-methylated ornithine | Moderate | Capable of forming the necessary hydrogen bonds for gelation. |

| This compound | α-methyl group | Low / Unlikely | The methyl group sterically disrupts the hydrogen-bond-driven self-assembly required for gel formation. |

Studies on Peptide Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry investigates the non-covalent interactions that govern the self-assembly of molecules into larger, ordered structures. researchgate.net The this compound molecule is a fascinating subject in this field due to its competing intermolecular forces.

The primary driving forces for the assembly of Fmoc-amino acids are:

π-π Stacking: The large, planar fluorenyl ring of the Fmoc group has a strong tendency to stack with others, creating a hydrophobic core. rsc.org

Hydrogen Bonding: The amide and carboxyl groups of the amino acid backbone can form hydrogen bonds, leading to the formation of β-sheet-like structures that extend into fibers. rsc.orgnih.gov

The α-methyl group on this compound introduces a critical perturbation. It provides conformational constraint, locking the peptide backbone into a more rigid structure. enamine.net This rigidity can prevent the formation of the flat, extended β-sheets typical of many peptide hydrogels, thereby inhibiting gelation. However, this same constraint can promote other, more complex, three-dimensional arrangements and well-defined nanoscale objects, making it a powerful tool for controlling the architecture of supramolecular assemblies. nih.gov The dual protection scheme with both Fmoc and Boc groups also allows for sequential, controlled chemical modifications, further expanding its utility in constructing complex molecular systems.

Methodological Advancements and Future Perspectives in Fmoc Based Synthesis

Innovations in Automated Solid-Phase Peptide Synthesis

Automated SPPS has become the cornerstone of peptide production, enabling the rapid and reliable assembly of complex sequences. beilstein-journals.org However, the inclusion of sterically demanding residues like Fmoc-Alpha-Me-D-Orn(Boc)-OH necessitates optimization of standard automated protocols to overcome challenges such as slower coupling kinetics and potential for incomplete reactions.

High-throughput experimentation (HTE) and parallel synthesis have revolutionized drug discovery by enabling the rapid creation and evaluation of vast compound libraries. nih.govacs.org These platforms are particularly valuable for medicinal chemistry projects, allowing for the exploration of diverse chemical space to identify lead compounds. acs.org The one-bead-one-compound (OBOC) combinatorial method, for instance, is well-suited for generating complex molecules because it is compatible with a wide array of building blocks, including D-amino acids and Nα-methylated amino acids. nih.gov

The incorporation of building blocks like this compound into these libraries is critical for creating peptidomimetics with improved pharmacological profiles, such as enhanced stability against proteolytic degradation. nih.govuzh.ch Automated parallel synthesizers can be programmed to handle the specific requirements of these sterically hindered amino acids, often by employing extended coupling times, elevated temperatures, or more potent coupling reagents to ensure the reaction proceeds to completion. nih.gov While HTE can screen hundreds or thousands of reaction permutations in hours, preventing analytical bottlenecks requires equally rapid methods for determining yield and purity. nih.govacs.org

The choice of solid support and linker is a critical parameter in SPPS, dictating the conditions under which the peptide is anchored and ultimately cleaved. biosynth.comresearchgate.net For syntheses involving sterically hindered amino acids, the resin and linker can significantly impact reaction efficiency. Highly acid-sensitive linkers are particularly advantageous as they allow for the cleavage of the finished peptide under mild conditions, which helps preserve the integrity of sensitive side-chain protecting groups. iris-biotech.de

Several linkers have been developed to improve the synthesis of complex or protected peptides. The Sieber amide resin, for example, is noted for being less sterically hindered than the more common Rink amide resin, which can allow for higher loading efficiency in demanding applications. iris-biotech.depeptide.com For preparing fully protected peptide acids, 2-chlorotrityl chloride (2-CTC) resin is frequently used because it allows for cleavage with very mild acidity (e.g., 1% TFA), leaving acid-labile side-chain protecting groups like Boc intact. biosynth.comiris-biotech.de This is particularly useful when synthesizing peptide fragments that will be joined together later in a convergent synthesis strategy. acs.org

| Linker/Resin | Key Feature | Application in Hindered Synthesis |

| 2-Chlorotrityl (2-CTC) | Highly acid-sensitive; allows cleavage with dilute acid (e.g., 1% TFA). iris-biotech.de | Ideal for synthesizing fully protected peptide fragments, minimizing side-chain deprotection. Prevents diketopiperazine formation for C-terminal Pro or His. biosynth.com |

| Sieber Amide | Less sterically hindered than Rink Amide; cleaved with diluted TFA. iris-biotech.depeptide.com | Allows for higher loading in sterically demanding applications and synthesis of protected peptide amides. iris-biotech.de |

| Wang Resin | Standard p-alkoxybenzyl alcohol linker for peptide acids. biosynth.comresearchgate.net | Requires stronger acid (e.g., high concentration TFA) for cleavage, suitable for peptides where simultaneous side-chain deprotection is desired. researchgate.net |

| Rink Amide | TFA-labile linker for preparing C-terminal peptide amides. peptide.com | A standard choice for peptide amides, though its open structure can sometimes lead to linker fragmentation. iris-biotech.de |

This table provides an interactive summary of common resins and linkers and their relevance to synthesizing peptides with sterically hindered amino acids.

Emerging Trends in Green Peptide Chemistry

The production of peptides, particularly on an industrial scale, generates substantial chemical waste, with solvents accounting for a major portion of the material mass. nih.govteknoscienze.com This has prompted a significant shift towards "Green Chemistry," focusing on developing more sustainable and environmentally benign synthetic methodologies. rsc.org

A primary goal in greening SPPS is the replacement of hazardous solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP), which are widely used but face increasing regulatory restrictions due to their toxicity. teknoscienze.combachem.com Researchers are actively investigating greener alternatives, with a focus on their ability to effectively swell resins and solubilize reagents, including the full range of protected amino acids. bachem.comtandfonline.com

Promising green solvents include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), γ-valerolactone (GVL), and anisole (B1667542). nih.govacs.orgacs.org Often, binary mixtures are required to achieve the necessary physicochemical properties to support both coupling and deprotection steps. bachem.comtandfonline.com For instance, a mixture of anisole and N-octylpyrrolidone (NOP) was shown to solubilize all standard Fmoc-protected amino acids at typical SPPS concentrations. tandfonline.comtandfonline.com The challenge remains to find a single green solvent that matches the versatile performance of DMF. bachem.com Beyond solvent replacement, strategies like minimal-rinsing SPPS (MR-SPPS) are being developed to drastically reduce the total volume of solvent consumed during the wash steps of the synthesis cycle. teknoscienze.com

| Solvent | Classification | Key Considerations for SPPS |

| N,N-Dimethylformamide (DMF) | Hazardous (Reprotoxic) | Excellent solubilizing properties and supports resin swelling, but facing increasing regulatory restrictions. bachem.com |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Good solubility for many Fmoc-amino acids and reagents; can be used for both coupling and deprotection steps. acs.org |

| Ethyl Acetate (EtOAc) | Greener Alternative | Environmentally benign, but may require use in mixtures or at elevated temperatures to ensure solubility and reaction efficiency. acs.org |

| Anisole/NOP Mixture | Greener Alternative | A binary mixture identified as capable of dissolving all standard Fmoc-amino acids, offering a viable alternative to DMF. tandfonline.comtandfonline.com |

| Water | Greenest Solvent | Environmentally ideal, but its use in standard SPPS is limited by the poor water solubility of most protected amino acids and reagents. advancedchemtech.com |

This interactive table compares traditional and emerging green solvents used in Solid-Phase Peptide Synthesis.

The environmental impact of peptide synthesis extends to the production of the raw materials themselves, including protected amino acid building blocks like this compound. nih.gov The classical organic synthesis routes used to manufacture these complex molecules often have a large environmental footprint and poor atom economy. nih.gov

Significant efforts are underway to develop more sustainable production methods. One promising avenue is the use of biocatalysis and fermentative processes, which can produce non-canonical amino acids from renewable feedstocks, often with high enantiopurity and without the use of toxic reagents. nih.gov For modifications like N-methylation, innovative chemical strategies are also being developed to improve efficiency. For example, a method using 2-chlorotrityl chloride (2-CTC) resin as a temporary, reusable protecting group for the carboxylic acid has been demonstrated for the solid-phase N-methylation of amino acids, streamlining the process and reducing waste. mdpi.com Furthermore, improvements in the synthesis of the Nα-Fmoc protecting group itself aim to reduce the formation of impurities that can complicate peptide synthesis and purification. nih.gov

Interdisciplinary Research Directions

The incorporation of this compound and similar non-canonical amino acids opens up a vast landscape for interdisciplinary research. The resulting peptides, often termed peptidomimetics, possess unique structural and functional properties that make them valuable tools in fields beyond traditional biochemistry.

The enhanced stability against proteolysis, conferred by the D-configuration and α-methylation, makes these peptides ideal candidates for therapeutic development. nih.gov They are being explored as novel antimicrobial agents, where stability in biological environments is paramount. mdpi.com The constrained conformation induced by the α-methyl group can lock a peptide into a specific bioactive shape, increasing its affinity and selectivity for targets like G protein-coupled receptors or enzymes. mdpi.com

In materials science, these conformationally stable peptides are used as building blocks for creating advanced biomaterials. nih.gov Self-assembling peptides can form well-defined nanostructures such as hydrogels, which have applications in tissue engineering and controlled drug delivery. nih.gov The specific sequence and structure of the peptide dictate the macroscopic properties of the resulting material. Furthermore, peptides modified with non-canonical residues can serve as functional probes in chemical biology to study protein-protein interactions or as components of sophisticated biosensors.

Application in De Novo Peptide Design for Synthetic Biology

De novo peptide design involves the creation of entirely new peptide sequences that are not found in nature, with the goal of producing molecules with specific, predictable structures and functions. In the field of synthetic biology, these custom-designed peptides can act as new biological parts, such as artificial enzymes, stable structural scaffolds, or regulators of synthetic gene circuits. The use of this compound is particularly advantageous in this context due to the properties conferred by its alpha-methylated D-ornithine core.

The primary contribution of the alpha-methyl group is the introduction of significant steric hindrance, which restricts the conformational flexibility of the peptide backbone. nih.gov This constraint favors the formation of specific secondary structures, such as helices, and reduces the entropic penalty upon binding to a target. nih.govenamine.net For synthetic biologists aiming to design peptides that fold into a predetermined shape, this is a powerful tool. For instance, incorporating alpha-methylated amino acids has been shown to enhance the helicity and stability of apolipoprotein A-I mimetic peptides. nih.gov

Furthermore, the alpha-methylation and the D-configuration of the amino acid provide substantial resistance to enzymatic degradation. nih.govenamine.net Natural proteases are stereospecific for L-amino acids and are often sterically hindered by modifications close to the peptide bond. Peptides designed for synthetic biology applications, which may need to function within or alongside biological systems, benefit greatly from this enhanced metabolic stability, ensuring a longer functional lifespan. enamine.netresearchgate.net

The ornithine side chain, protected by an acid-labile Boc group, offers a site for post-synthesis modification. This allows for the conjugation of other molecules, such as fluorophores, polyethylene (B3416737) glycol (PEG) chains, or other bioactive moieties after the main peptide has been assembled, expanding the functional repertoire of the de novo designed peptide.

Table 1: Impact of Structural Features of this compound on De Novo Peptide Design

| Structural Feature | Contribution to Peptide Design | Rationale |

| Alpha-Methyl Group | Induces conformational constraints; enhances proteolytic stability. | Steric hindrance restricts backbone rotation, favoring specific secondary structures and blocking protease access. nih.govenamine.net |

| D-Stereochemistry | Increases resistance to enzymatic degradation. | Natural proteases are highly specific for L-amino acids. |

| Ornithine Side Chain | Provides a site for functionalization and introduces a positive charge upon deprotection. | The delta-amino group can be modified or left as a primary amine, which is protonated at physiological pH. |

| Orthogonal Protection (Fmoc/Boc) | Enables controlled, stepwise synthesis and selective side-chain modification. | The Fmoc group is removed by a base for chain elongation, while the Boc group is removed by acid, allowing for independent deprotection steps. wikipedia.org |

Exploration in Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a high-throughput strategy used to synthesize a vast number of diverse but structurally related compounds, known as a library. These libraries are then screened for specific biological activities, making it a powerful engine for drug discovery and materials science. This compound serves as a valuable and specialized building block for the generation of peptide-based combinatorial libraries. researchgate.net

The creation of peptide libraries relies on robust and predictable synthetic methods, most commonly solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc/Boc dual protection scheme of this compound is fully compatible with standard Fmoc-based SPPS protocols. wikipedia.org The Fmoc group on the alpha-amine is temporarily removed at each step of chain elongation, while the Boc group on the side chain and other acid-labile protecting groups remain intact until the final cleavage from the resin. iris-biotech.de

Incorporating this compound into a combinatorial library introduces several layers of diversity:

Structural Diversity : The alpha-methyl group enforces a rigid conformation locally within the peptide, exploring a different conformational space than would be accessible with standard amino acids. enamine.net

Stereochemical Diversity : The use of a D-amino acid expands the library beyond the confines of the natural L-amino acid stereochemistry.

Functional Diversity : The ornithine side chain, once deprotected, provides a primary amine that can participate in interactions as a hydrogen bond donor or a positively charged group, or it can be used as a handle for further chemical diversification of the entire library.

The "one bead-one compound" methodology, a common strategy in combinatorial synthesis, allows for the creation of massive libraries where each resin bead carries a unique peptide sequence. nih.govuzh.ch By including this compound in the mix of amino acid building blocks used during the split-and-pool synthesis steps, researchers can ensure that a subset of the library's members will feature the unique structural and stability characteristics of this modified residue, increasing the probability of discovering a hit compound with desirable properties like high affinity, specificity, or metabolic stability. nih.gov

Table 2: Comparison of Ornithine-Based Building Blocks for Library Generation

| Compound | Key Structural Difference | Primary Contribution to Library Diversity |

| This compound | Alpha-methyl group, D-configuration | Introduces conformational rigidity and high proteolytic resistance. nih.govenamine.net |

| Fmoc-D-Orn(Boc)-OH | No alpha-methyl group | Provides stereochemical diversity and proteolytic resistance compared to L-isomers. chemimpex.comsigmaaldrich.com |

| Fmoc-L-Orn(Boc)-OH | No alpha-methyl group, L-configuration | Offers a non-standard side chain for functionalization while maintaining natural stereochemistry. chemicalbook.compeptide.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.